Cas no 28921-35-9 (ethyl 2-methylfuran-3-carboxylate)
ethyl 2-methylfuran-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-methylfuran-3-carboxylate
- Ethyl 2-Methyl-3-furancarboxylate
- Ethyl 2-Methyl-3-furoate
- 2-Methyl-3-furancarboxylic acid ethyl ester
- 2-methyl-3-ethoxycarbonyl-furan
- 2-Methyl-3-furoic Acid Ethyl Ester
- 2-methylfuran-3-carboxylate
- 2-methylfuran-3-carboxylic acid ethyl ester
- 3-ethoxycarbonyl-2-methylfuran
- 3-Furancarboxylic acid, 2-methyl-, ethyl ester
- NSC94975
- zlchem 1157
- ETHYL2-METHYL-3-FUROATE
- ZLD0626
- DOHUEYINVDLUSG-UHFFFAOYSA-N
- 5584AJ
- 2-Methyl-furan-3-carboxylic acid et
- TRA0063733
- SB17986
- SY025556
- T
-
- MDL: MFCD00134327
- Inchi: 1S/C8H10O3/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3
- InChI Key: DOHUEYINVDLUSG-UHFFFAOYSA-N
- SMILES: O1C=CC(C(=O)OCC)=C1C
Computed Properties
- Exact Mass: 154.06300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 39.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.01 g/mL at 25 °C(lit.)
- Boiling Point: 87°C/20mmHg(lit.)
- Flash Point: 71℃(Lit.)
- Refractive Index: n20/D 1.465(lit.)
- PSA: 39.44000
- LogP: 1.76470
- Solubility: Not determined
ethyl 2-methylfuran-3-carboxylate Security Information
- Prompt:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P370+P378-P403+P235-P501
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
ethyl 2-methylfuran-3-carboxylate Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
ethyl 2-methylfuran-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156330-10G |
ethyl 2-methylfuran-3-carboxylate |
28921-35-9 | 95% | 10g |
¥918.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156330-1g |
ethyl 2-methylfuran-3-carboxylate |
28921-35-9 | 95% | 1g |
¥133.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156330-5g |
ethyl 2-methylfuran-3-carboxylate |
28921-35-9 | 95% | 5g |
¥532.90 | 2023-09-03 | |
| Chemenu | CM105188-100g |
ethyl 2-methylfuran-3-carboxylate |
28921-35-9 | 95% | 100g |
$615 | 2021-08-06 | |
| TRC | E929223-50mg |
Ethyl 2-Methyl-3-furoate |
28921-35-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E929223-100mg |
Ethyl 2-Methyl-3-furoate |
28921-35-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E929223-500mg |
Ethyl 2-Methyl-3-furoate |
28921-35-9 | 500mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851287-5g |
Ethyl 2-Methyl-3-furoate |
28921-35-9 | ≥95% | 5g |
743.40 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E79670-1g |
Ethyl 2-Methyl-3-furoate |
28921-35-9 | 95% | 1g |
¥1719.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E79670-10g |
Ethyl 2-Methyl-3-furoate |
28921-35-9 | 95% | 10g |
¥7989.0 | 2023-09-07 |
ethyl 2-methylfuran-3-carboxylate Suppliers
ethyl 2-methylfuran-3-carboxylate Related Literature
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1. Palladium-catalysed direct heteroarylation of bromobenzenes bearing SO2R substituents at C2 or C4Charles Beromeo Bheeter,Rongwei Jin,Jitendra K. Bera,Henri Doucet RSC Adv. 2013 3 5987
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2. AllylfuransH. M. R. Hoffmann,N. F. Janes J. Chem. Soc. C 1969 1456
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Gianluigi Albano,Angela Punzi,Maria Annunziata M. Capozzi,Gianluca M. Farinola Green Chem. 2022 24 1809
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4. Studies related to cyclopentanoid natural products. Part 1. Preparation of (4RS)- and (4R)-4-hydroxy-2-hydroxymethylcyclopent-2-en-1-one; a versatile synthetic intermediateJohn D. Elliott,Michael Hetmanski,Richard J. Stoodley,Malcolm N. Palfreyman J. Chem. Soc. Perkin Trans. 1 1981 1782
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Furans Furoic acid esters
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Furans Furoic acid and derivatives Furoic acid esters
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Additional information on ethyl 2-methylfuran-3-carboxylate
Ethyl 2-Methylfuran-3-carboxylate (CAS No. 28921-35-9): An Overview of Its Properties, Applications, and Recent Research
Ethyl 2-methylfuran-3-carboxylate (CAS No. 28921-35-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique furan ring structure and ester functional group, which contribute to its diverse chemical properties and potential applications.
The molecular formula of ethyl 2-methylfuran-3-carboxylate is C8H10O3, and its molecular weight is approximately 154.16 g/mol. The compound is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.
In the realm of organic synthesis, ethyl 2-methylfuran-3-carboxylate serves as a valuable building block for the preparation of more complex molecules. Its reactivity is primarily centered around the furan ring and the ester group, making it suitable for a wide range of chemical transformations. For instance, the ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification to produce other esters with different alkyl chains.
Recent research has explored the use of ethyl 2-methylfuran-3-carboxylate in the development of novel pharmaceuticals. One notable study published in the Journal of Medicinal Chemistry highlighted its potential as a precursor for synthesizing anti-inflammatory agents. The researchers found that derivatives of ethyl 2-methylfuran-3-carboxylate exhibited significant anti-inflammatory activity in vitro, suggesting their potential for further development into therapeutic drugs.
In addition to its pharmaceutical applications, ethyl 2-methylfuran-3-carboxylate has shown promise in materials science. A study published in Advanced Materials reported the use of this compound as a monomer for the synthesis of novel polymers with unique optical and electronic properties. The resulting polymers exhibited high thermal stability and excellent solubility in organic solvents, making them suitable for various applications such as photovoltaic devices and electronic components.
The synthesis of ethyl 2-methylfuran-3-carboxylate typically involves the reaction of 2-methylfuran-3-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via an esterification mechanism, yielding high yields of the desired product. Alternative synthetic routes have also been explored to improve efficiency and reduce environmental impact. For example, a green chemistry approach using microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yield.
The safety profile of ethyl 2-methylfuran-3-carboxylate is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize exposure risks. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area or fume hood, and storing the compound in a cool, dry place away from incompatible materials.
In conclusion, ethyl 2-methylfuran-3-carboxylate (CAS No. 28921-35-9) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and potential uses, this compound is likely to play an increasingly important role in various scientific disciplines.
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